molecular formula C10H19NO5 B8740786 Ethyl 2-(tert-butoxycarbonylaminooxy)propanoate

Ethyl 2-(tert-butoxycarbonylaminooxy)propanoate

Cat. No.: B8740786
M. Wt: 233.26 g/mol
InChI Key: AEEWOZGMKSFVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(tert-butoxycarbonylaminooxy)propanoate is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoate

InChI

InChI=1S/C10H19NO5/c1-6-14-8(12)7(2)16-11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)

InChI Key

AEEWOZGMKSFVGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)ONC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of t-butyl hydroxycarbamate (530 mg, 3.98 mmol) and potassium hydroxide (223 mg, 3.98 mmol) in EtOH (10 mL) was added ethyl 2-bromopropanoate (600 mg, 3.31 mmol) slowly at rt. The reaction mixture was heated at reflux overnight. White precipitate was filtered off and the filtrate was concentrated. The resulting residue was dissolved in ether, washed with water and brine, and dried over Na2SO4. Solvent was evaporated to afford the title compound as a clear oil which was used in the next step without further purification (825 mg, 100%). 1H-NMR (400 MHz, CDCl3) δ ppm 7.62 (s, 1H), 4.46 (q, 1H), 4.24 (q, 2H), 1.46 (d, 3H), 1.48 (s, 9H), 1.28 (t, 3H).
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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